Tebupirimfos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohols, ketones and toluene

In water, 5.5 mg/l @ 20 °C

Solubility in water at 20 °C: very poo

Synonyms

Canonical SMILES

Scientific Field

Agriculture, specifically pest control.

Application Summary

Tebupirimfos is used to control soil insects. It’s used on crops like corn, potatoes, sweet potatoes, and bananas.

Results or Outcomes

The use of Tebupirimfos results in the control of various soil insects, protecting crops from damage. Organophosphorus pesticides may be mutagens, carcinogens, and endocrine disruptors and can be harmful to human health and cause environmental contamination.

Scientific Field

Neurobiology and Toxicology

Application Summary

As a cholinesterase or acetylcholinesterase (AChE) inhibitor, Tebupirimfos could be used in research related to neurobiology and toxicology. Cholinesterase inhibitors are substances that suppress the action of acetylcholinesterase, an essential enzyme in the nervous system.

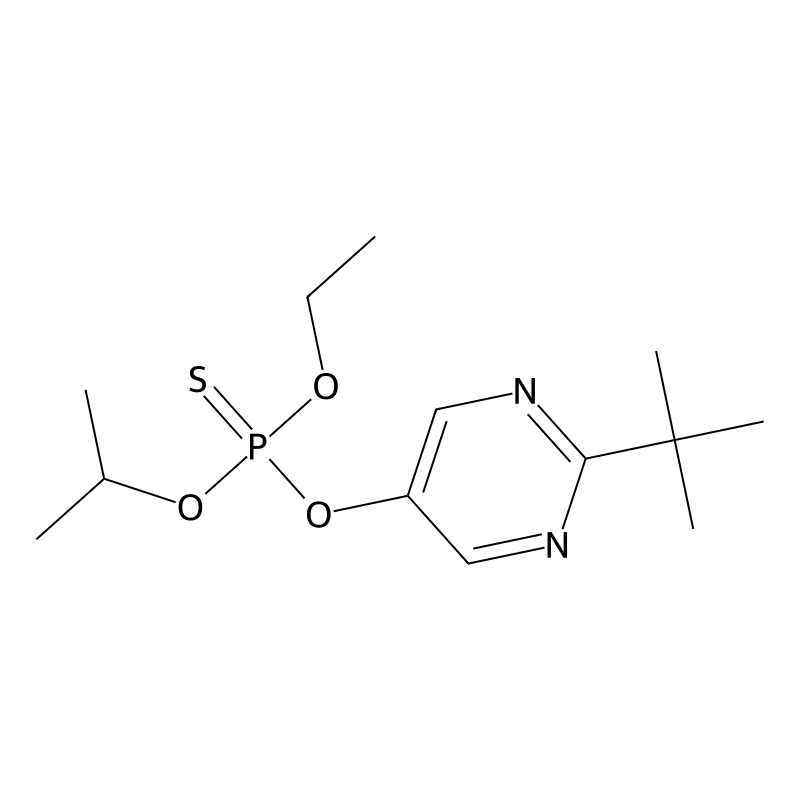

Tebupirimfos, also known as phostebupirim, is an organothiophosphate insecticide characterized by the chemical formula C13H23N2O3PS. It is primarily used in agricultural settings, particularly for the protection of corn crops, including popcorn. This compound acts as a pesticide by inhibiting certain enzymes that are crucial for pest survival, thereby demonstrating its effectiveness in pest management strategies .

The primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Inhibition leads to an accumulation of acetylcholine, causing paralysis and death in target pests .

Tebupirimfos exhibits significant biological activity against a range of agricultural pests. Its efficacy is attributed to its ability to bind to and inhibit critical enzymes involved in neurotransmission. This results in neurotoxicity in insects, making it a potent agent for pest control . Additionally, studies have indicated that tebupirimfos may interact with other biomolecules, potentially altering gene expression and affecting various physiological processes within pests.

The synthesis of tebupirimfos can be achieved through several chemical pathways. One common method involves the reaction of chlorinated phosphorothioate with amines. The process typically includes:

- Formation of Phosphorothioate: Reacting phosphorus trichloride with thiols to create a phosphorothioate intermediate.

- Amine Reaction: Introducing an amine compound to form tebupirimfos through nucleophilic substitution.

This synthetic route allows for the production of tebupirimfos in a controlled manner, ensuring high purity and efficacy for agricultural applications .

Tebupirimfos is primarily utilized in agriculture as an insecticide. Its applications include:

- Corn Crops: Effective against a variety of pests that threaten corn production.

- Integrated Pest Management: Often used in conjunction with other pest control methods to enhance effectiveness while minimizing environmental impact.

The compound's ability to target specific pests while being relatively safe for non-target species makes it a valuable tool in modern agriculture .

Research into the interactions of tebupirimfos with biological systems has revealed important insights into its safety and efficacy. Studies have shown that tebupirimfos can interact with various enzymes and biomolecules, leading to altered metabolic pathways and potential toxicity profiles. For instance, its interaction with paraoxonase enzymes plays a crucial role in its metabolism and detoxification processes within organisms .

Furthermore, investigations into its environmental impact have highlighted the need for careful management practices to mitigate any adverse effects on ecosystems .

Tebupirimfos shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Malathion | C10H19O6PS | Acetylcholinesterase inhibition | Broad-spectrum insecticide; less persistent |

| Chlorpyrifos | C10H11Cl3NO3PS | Acetylcholinesterase inhibition | Highly effective but more toxic; environmental concerns |

| Diazinon | C12H15N2O3PS | Acetylcholinesterase inhibition | Used against a wide range of pests; higher toxicity |

Tebupirimfos is unique due to its specific application on corn crops and its comparatively lower toxicity profile towards non-target organisms when managed properly .

Physical Description

Color/Form

XLogP3

Boiling Point

Density

LogP

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

3.75X10-5 mm Hg @ 20 °C

Vapor pressure, Pa at 20 °C: 0.04 (negligible)

Pictograms

Acute Toxic;Environmental Hazard